3-[(4-methanesulfonylphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
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Overview
Description
The compound 3-[(4-methanesulfonylphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one belongs to the class of pyridopyrimidines. These molecules combine the pyridine and pyrimidine rings, resulting in various structural motifs. The pyridopyrimidine moiety has garnered significant interest due to its biological potential and relevance in drug development .
2.
Synthesis Analysis
3.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridopyrimidine core with additional functional groups. The presence of the methanesulfonylphenyl moiety suggests potential interactions with biological targets. Single-crystal X-ray diffraction studies could provide precise information on its three-dimensional arrangement .
4.
Chemical Reactions Analysis
The compound’s reactivity and chemical transformations are crucial for understanding its behavior. Investigating its reactions with other molecules, such as nucleophiles or electrophiles, can reveal its versatility and potential applications. Detailed studies on its stability, solubility, and compatibility with various reaction conditions are essential .
5.
Mechanism of Action
To elucidate the mechanism of action, we need to explore the biological targets affected by this compound. Pyrido[2,3-d]pyrimidine derivatives have been associated with inhibiting dihydrofolate reductase (DHFR), kinases (e.g., tyrosine-protein kinase Abl, MAP kinases), and biotin carboxylase. DHFR inhibition disrupts folate-dependent pathways, impacting DNA synthesis and methylation reactions .
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Future Directions
Properties
IUPAC Name |
3-[(4-methylsulfonylphenyl)methyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-22(20,21)12-4-2-11(3-5-12)9-18-10-17-14-6-7-16-8-13(14)15(18)19/h2-5,10,16H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTDYWWQMZBGQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)CNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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